Cas no 23095-44-5 (Girinimbine)

Girinimbine is a carbazole alkaloid naturally occurring in Murraya koenigii (curry leaf plant), recognized for its potential pharmacological properties. It exhibits notable bioactivity, including anti-inflammatory, anticancer, and antimicrobial effects, attributed to its interaction with cellular signaling pathways. Structurally, it features a carbazole core, contributing to its stability and reactivity in biochemical contexts. Research highlights its ability to modulate key enzymes and receptors, making it a candidate for therapeutic applications. Its lipophilic nature enhances membrane permeability, improving bioavailability. Girinimbine is of interest in drug discovery due to its selective cytotoxicity against certain cancer cell lines while sparing normal cells. Analytical-grade Girinimbine is available for research purposes.
Girinimbine structure
Girinimbine structure
Product Name:Girinimbine
CAS No:23095-44-5
MF:C18H17NO
MW:263.333684682846
CID:261313
PubChem ID:96943
Update Time:2025-11-01

Girinimbine Chemical and Physical Properties

Names and Identifiers

    • Pyrano[3,2-a]carbazole,3,11-dihydro-3,3,5-trimethyl-
    • girinimbine
    • Cririnimhin
    • girinbimbine
    • grinimibine
    • NSC 94932
    • GAEQWKVGMHUUKO-UHFFFAOYSA-N
    • 23095-44-5
    • AKOS040763158
    • NSC-94932
    • 3,11-Dihydro-3,3,5-trimethylpyrano[3,2-a]carbazole, 9CI
    • WH639V7QSF
    • NSC94932
    • 3,11-Dihydro-3,3,5-trimethylpyrano[3,2-a]carbazole
    • cid_96943
    • HMS2270D17
    • 3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole
    • ACon1_001999
    • CHEMBL1477760
    • Q25104278
    • 3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole
    • BDBM68168
    • MLS000863568
    • CHEBI:69926
    • HY-N9488
    • Girinimbin
    • CS-0181880
    • C18H17NO
    • 5,5,8-trimethyl-6-oxa-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,7,9,11,13,15-heptaene
    • BRD-K08091267-001-01-2
    • Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3,5-trimethyl-
    • UNII-WH639V7QSF
    • DTXSID90945774
    • MS-23714
    • SCHEMBL4132680
    • Pyrano(3,2-a)carbazole, 3,11-dihydro-3,3,5-trimethyl-
    • SMR000440762
    • MEGxp0_000255
    • 3, 3, 5-trimethyl-11H-pyrano[3, 2-a]carbazole
    • 3,11-Dihydro-3,3,5-trimethyl-Pyrano(3,2-a)carbazole
    • ConMedNP.1761
    • MLSMR
    • 3,11-Dihydro-3,3,5-trimethylpyrano(3,2-a)carbazole, 9ci
    • G14332
    • 5,5,8-trimethyl-6-oxa-17-azatetracyclo(8.7.0.0^(2,7).0^(11,16))heptadeca-1,3,7,9,11,13,15-heptaene
    • DA-73737
    • Girinimbine
    • Inchi: 1S/C18H17NO/c1-11-10-14-12-6-4-5-7-15(12)19-16(14)13-8-9-18(2,3)20-17(11)13/h4-10,19H,1-3H3
    • InChI Key: GAEQWKVGMHUUKO-UHFFFAOYSA-N
    • SMILES: O1C2C(C)=CC3C4C=CC=CC=4NC=3C=2C=CC1(C)C

Computed Properties

  • Exact Mass: 263.13100
  • Monoisotopic Mass: 263.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 0
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 25Ų

Experimental Properties

  • Color/Form: Powder
  • PSA: 25.02000
  • LogP: 4.81370

Girinimbine Security Information

  • Storage Condition:Store at room temperature, 2-8 ℃ is better

Girinimbine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Girinimbine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-N9488-1mg
Girinimbine
23095-44-5
1mg
¥4000 2024-04-19
MedChemExpress
HY-N9488-5mg
Girinimbine
23095-44-5
5mg
¥10000 2024-04-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G70040-5 mg
Pyrano[3,2-a]carbazole,3,11-dihydro-3,3,5-trimethyl-
23095-44-5
5mg
¥4640.0 2021-09-09
TRC
G388555-5mg
Girinimbine
23095-44-5
5mg
$184.00 2023-05-18
TRC
G388555-25mg
Girinimbine
23095-44-5
25mg
$839.00 2023-05-18
TRC
G388555-50mg
Girinimbine
23095-44-5
50mg
$1447.00 2023-05-18
ChemScence
CS-0181880-1mg
Girinimbine
23095-44-5
1mg
$500.0 2022-04-27
ChemScence
CS-0181880-5mg
Girinimbine
23095-44-5
5mg
$1250.0 2022-04-27
TargetMol Chemicals
TN6097-5 mg
Girinimbine
23095-44-5 98%
5mg
¥ 3,230 2023-07-11
TargetMol Chemicals
TN6097-1 mL * 10 mM (in DMSO)
Girinimbine
23095-44-5 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15

Girinimbine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:23095-44-5)Girinimbine
Order Number:A1201885
Stock Status:in Stock
Quantity:1mg/5mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:46
Price ($):501.0/1254.0
Email:sales@amadischem.com

Girinimbine Related Literature

Additional information on Girinimbine

Girinimbine (CAS No. 23095-44-5): A Comprehensive Overview

Girinimbine, a natural alkaloid isolated from the plant Murraya koenigii (commonly known as curry leaf), has garnered significant attention in recent years due to its diverse pharmacological properties. This compound, identified by the Chemical Abstracts Service (CAS) number 23095-44-5, is a triterpenoid alkaloid that exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

The chemical structure of Girinimbine is characterized by a complex triterpenoid skeleton with multiple functional groups, which contribute to its unique biological activities. Recent studies have delved into the molecular mechanisms underlying these activities, providing valuable insights into its potential therapeutic applications.

Anti-inflammatory Properties: One of the most notable properties of Girinimbine is its potent anti-inflammatory activity. Research has shown that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. A study published in the Journal of Ethnopharmacology demonstrated that Girinimbine significantly reduced inflammation in animal models of arthritis, suggesting its potential as a natural anti-inflammatory agent.

Antimicrobial Activity: Another important aspect of Girinimbine is its antimicrobial properties. It has been found to exhibit broad-spectrum activity against various bacteria and fungi. A study in the Journal of Microbiology and Biotechnology reported that Girinimbine effectively inhibited the growth of multidrug-resistant bacterial strains, making it a promising candidate for the development of new antimicrobial agents.

Anticancer Potential: The anticancer properties of Girinimbine have also been extensively studied. Research has shown that it can induce apoptosis (programmed cell death) in various cancer cell lines, including those derived from breast, colon, and lung cancers. A study published in the Cancer Letters journal revealed that Girinimbine selectively targets cancer cells while sparing normal cells, highlighting its potential as a novel anticancer agent with minimal side effects.

Mechanisms of Action: The multifaceted biological activities of Girinimbine are attributed to its ability to modulate various cellular signaling pathways. For instance, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer. Additionally, it can interfere with the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival.

Clinical Applications: While much of the research on Girinimbine is still in preclinical stages, there is growing interest in translating these findings into clinical applications. Several pharmaceutical companies are currently exploring the potential of this compound for the development of new drugs targeting inflammatory diseases, infections, and cancer. Clinical trials are expected to provide further insights into its safety and efficacy in human subjects.

Sustainability and Natural Sources: The natural source of Girinimbine strong>, the curry leaf plant (Murraya koenigii), is widely cultivated in tropical and subtropical regions. This makes it a sustainable source for large-scale production of the compound. However, efforts are also being made to develop synthetic routes for producing Girinimbine strong>, which could help meet increasing demand and ensure consistent quality.

FUTURE DIRECTIONS: strong> p> The future research onGirinimbine< / strong >is likely to focus on optimizing its pharmacokinetic properties and developing more effective delivery systems. Additionally, there is a need for further investigation into its potential synergistic effects with other natural compounds or conventional drugs. As our understanding of this fascinating molecule continues to grow, it holds great promise for advancing therapeutic options in various medical fields. p> article > < / response >

Recommended suppliers
Amadis Chemical Company Limited
(CAS:23095-44-5)Girinimbine
A1201885
Purity:99%/99%
Quantity:1mg/5mg
Price ($):501.0/1254.0
Email